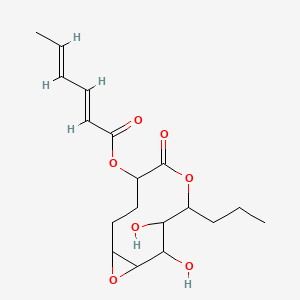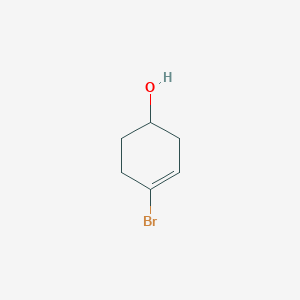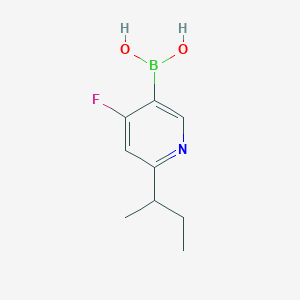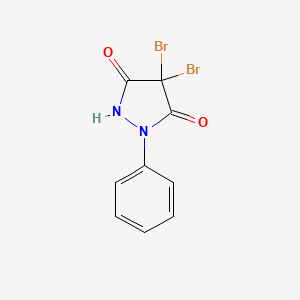
4,4-Dibromo-1-phenylpyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dibromo-1-phenylpyrazolidine-3,5-dione: is a chemical compound belonging to the pyrazolidine-3,5-dione family This compound is characterized by the presence of two bromine atoms at the 4th position and a phenyl group at the 1st position of the pyrazolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione typically involves the bromination of 1-phenylpyrazolidine-3,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Substitution Reactions: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
科学研究应用
Chemistry: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has been investigated for its potential medicinal properties, including its use as a scaffold for designing anticancer agents. Studies have shown that derivatives of pyrazolidine-3,5-dione exhibit significant biological activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
作用机制
The mechanism of action of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
相似化合物的比较
4-Bromo-1-phenylpyrazolidine-3,5-dione: A mono-brominated derivative with similar reactivity but different biological properties.
1-Phenylpyrazolidine-3,5-dione: The parent compound without bromine atoms, used as a starting material for various derivatives.
4,4-Dichloro-1-phenylpyrazolidine-3,5-dione: A dichlorinated analogue with distinct chemical and biological properties.
Uniqueness: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .
属性
CAS 编号 |
132214-59-6 |
|---|---|
分子式 |
C9H6Br2N2O2 |
分子量 |
333.96 g/mol |
IUPAC 名称 |
4,4-dibromo-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H6Br2N2O2/c10-9(11)7(14)12-13(8(9)15)6-4-2-1-3-5-6/h1-5H,(H,12,14) |
InChI 键 |
KSEGDINTQMTLAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


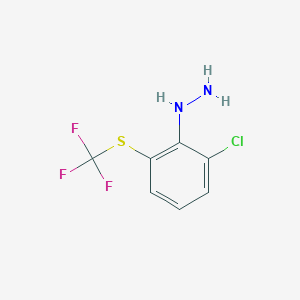
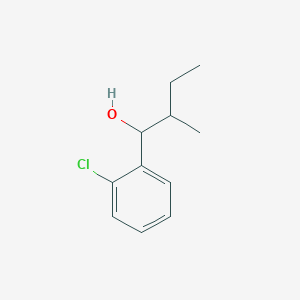
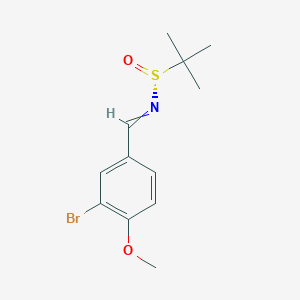
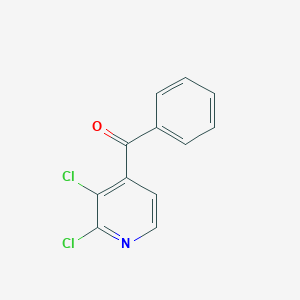
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)

![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

